CID 71355072
Description
CID 71355072 is a triterpenoid derivative, structurally related to betulin (CID 72326) and its analogs. Based on chromatographic and mass spectrometric data from Figure 1 in , this compound was isolated from Cinnamomum camphora essential oil (CIEO) via vacuum distillation, with its content quantified across fractions . The compound’s mass spectrum (Figure 1D, ) suggests a molecular ion peak consistent with a betulin-derived structure, likely modified with functional groups such as acyl or caffeoyl moieties to enhance solubility or bioactivity .
Properties
Molecular Formula |
Pd3Sn |
|---|---|
Molecular Weight |
438.0 g/mol |
InChI |
InChI=1S/3Pd.Sn |
InChI Key |
ACMCMFCQIPGAEB-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71355072 involves several synthetic routes. One common method includes the use of specific starting materials and reagents under controlled reaction conditions. For instance, the synthesis might involve a series of steps such as Friedel-Craft reactions, amidation, reduction, and protection reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: CID 71355072 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
CID 71355072 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Additionally, in industry, the compound is utilized in the production of advanced materials and chemical products .
Mechanism of Action
The mechanism of action of CID 71355072 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares CID 71355072 with structurally and functionally related triterpenoids, emphasizing molecular properties, solubility, and biological activities:
*Note: The molecular formula of this compound is inferred from its chromatographic behavior () and structural similarity to betulin derivatives.
Structural Comparison
- Core Structure: this compound shares the lupane skeleton (pentacyclic triterpenoid) with betulin (CID 72326) and betulinic acid (CID 64971), as shown in Figure 8 of .
- Functional Modifications : Unlike betulin (hydroxyl groups at C3 and C28), this compound may possess additional acyl or ester groups, as suggested by its higher molecular weight compared to betulin (442 vs. 442.7 g/mol) . This modification likely improves solubility, akin to 3-O-caffeoyl betulin (CID 10153267), where the caffeoyl group enhances polarity and membrane permeability .
Physicochemical Properties
- Solubility : this compound exhibits moderate lipophilicity, intermediate between betulin (hydrophobic) and 3-O-caffeoyl betulin (polar). This property was inferred from its elution profile in GC-MS (Figure 1C, ), which aligns with derivatives containing moderate polar modifications .
- Stability : Betulin-derived compounds generally show stability in organic solvents but degrade under prolonged UV exposure. This compound’s stability profile is likely similar, though specific data are unavailable .
Analytical Characterization
- GC-MS : this compound was identified using GC-MS (Figure 1C, ), with a retention time and fragmentation pattern distinct from betulin and betulinic acid, confirming structural uniqueness .
- LC-ESI-MS : As demonstrated in , LC-ESI-MS with collision-induced dissociation (CID) could further resolve its structural details, particularly functional group positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
